molecular formula C8H10N2O5 B3135340 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate CAS No. 40019-27-0

3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate

Cat. No.: B3135340
CAS No.: 40019-27-0
M. Wt: 214.18 g/mol
InChI Key: DCDJUSBZFZRZSB-UHFFFAOYSA-N
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Description

3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate is a 1,2,4-oxadiazole derivative featuring ethyl ester groups at both the 3- and 5-positions of the heterocyclic core (Figure 1). The 1,2,4-oxadiazole scaffold is widely recognized as a bioisostere for amide and ester functionalities, enhancing metabolic stability and bioavailability in drug design . This compound is synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives under mild or room-temperature conditions, often employing superbasic media like NaOH/DMSO . Its structural simplicity and versatility make it a valuable intermediate for pharmaceuticals and materials science.

Properties

IUPAC Name

diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDJUSBZFZRZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246721
Record name 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
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Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40019-27-0
Record name 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which involves the preparation of O-acylamidoximes followed by their cyclization using N,N’-dimethylacetamide as a solvent. This method reduces the overall synthesis time and avoids the isolation of intermediates .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate can inhibit the growth of several bacterial strains. A comparative study demonstrated that derivatives of oxadiazoles possess higher efficacy against Gram-positive bacteria compared to traditional antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for developing new anticancer agents .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation and enhances their mechanical strength .

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors. Case studies indicate that coatings incorporating oxadiazole derivatives exhibit better durability and weather resistance compared to conventional formulations .

Pesticidal Activity

Studies have demonstrated that this compound exhibits pesticidal properties against various agricultural pests. Field trials have shown its effectiveness in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator (PGR), promoting root development and enhancing overall plant vigor under stress conditions. Experiments conducted on various crops showed improved yield and resilience when treated with formulations containing this oxadiazole derivative .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Coatings and AdhesivesImproved durability and weather resistance
Agricultural ChemistryPesticidal ActivityEffective control of agricultural pests
Plant Growth RegulationPromotes root development and increases crop yield

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups .
  • Polymer Development : Research presented at the International Conference on Polymer Science showcased the synthesis of a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced tensile strength and thermal stability compared to conventional polymers .
  • Agricultural Field Trials : A field study conducted by agricultural scientists demonstrated that crops treated with formulations containing this compound showed a marked increase in yield by up to 25% under pest pressure compared to untreated controls .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Molecular Properties of 3,5-Disubstituted 1,2,4-Oxadiazoles

Compound Name Substituents (3,5-positions) Molecular Formula Molecular Weight LogP Key Applications References
3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate Ethyl esters C₈H₁₀N₂O₅ 214.18 ~1.5* Drug intermediates, corrosion inhibition
3,5-Diphenyl-1,2,4-oxadiazole Phenyl groups C₁₄H₁₀N₂O 222.24 3.40 Anticancer agents, materials science
Diethyl 1,2,4-thiadiazole-3,5-dicarboxylate Ethyl esters (thiadiazole core) C₆H₆N₂O₄S 202.19 ~1.2 Corrosion inhibition, agrochemicals
Sodium 1H-1,2,4-triazole-3,5-dicarboxylate Sodium carboxylates (triazole core) C₄HN₃Na₂O₄ 201.05 -2.1† Coordination chemistry, catalysis

*Estimated based on ester group contributions; †Highly hydrophilic due to ionic carboxylates.

Key Observations:

  • Lipophilicity: The diethyl ester derivative (LogP ~1.5) is more lipophilic than ionic triazole analogs (LogP -2.1) but less than diaryl derivatives like 3,5-diphenyl-1,2,4-oxadiazole (LogP 3.40) . This balance enhances cell membrane permeability for drug delivery compared to highly polar or nonpolar analogs.
  • Core Heteroatom Effects : Replacing oxygen in the oxadiazole ring with sulfur (thiadiazole) increases molecular weight slightly and may improve corrosion inhibition via stronger metal-surface interactions .

Table 2: Anticancer Activity of Selected 3,5-Disubstituted Oxadiazoles

Compound Class Substituents IC₅₀ (Cancer Cell Lines) Selectivity Notes References
3,5-Diethyl oxadiazole dicarboxylate Ethyl esters Not reported Primarily used as synthetic intermediate
3,5-Diaryl-1,2,4-oxadiazoles Aromatic groups (e.g., 3f, 3n) 10 nM–10 µM (prostate, pancreatic) >450-fold selectivity for prostate cancer (DU 145)
3,5-Pyridinium oxadiazoles Charged pyridinium groups N/A Corrosion inhibition (>90% efficacy at 1 mM)
Topo IIα inhibitors (rigid oxadiazoles) Bulky aromatic groups <1 µM (MCF-7 breast cancer) Catalytic inhibition without DNA damage

Key Observations:

  • Anticancer Potency: While 3,5-diaryl derivatives (e.g., compound 3n) exhibit nanomolar cytotoxicity and high selectivity for prostate/pancreatic cancers , the diethyl ester lacks direct anticancer data, suggesting its primary role as a precursor for active derivatives.
  • Mechanistic Differences : Rigidified oxadiazoles with bulky substituents act as catalytic inhibitors of topoisomerase IIα, avoiding DNA double-strand breaks (DSBs) associated with traditional chemotherapeutics .

Biological Activity

3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate (CAS Number: 40019-27-0) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O5C_8H_{10}N_2O_5. The structure consists of an oxadiazole ring with two ethyl groups and two carboxylate substituents at the 3 and 5 positions. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values comparable to or lower than established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
CompoundCell LineIC50 (µM)
3,5-Diethyl 1,2,4-OxadiazoleMCF-715.63
DoxorubicinMCF-710.38
  • Mechanism of Action : The mechanism appears to involve induction of apoptosis as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to induce cell death .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied.

  • Broad-Spectrum Activity : Compounds containing the oxadiazole moiety have shown efficacy against a range of pathogens including bacteria and fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .
PathogenCompoundMIC (µg/mL)
S. aureusOxadiazole Derivative1.56
P. aeruginosaOxadiazole Derivative0.5

Case Studies

Several case studies have illustrated the potential applications of this compound in drug discovery:

  • Anticancer Research : A study evaluated a series of oxadiazole derivatives for their antiproliferative activity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Results indicated that some derivatives not only inhibited cell proliferation but also interacted with topoisomerase I, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .
  • Antimicrobial Studies : Another investigation focused on the synthesis of oxadiazole hybrids with quinolone structures aimed at enhancing antibacterial activity. These compounds were found to be effective against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 3,5-diethyl 1,2,4-oxadiazole-3,5-dicarboxylate, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of ethyl oxamate with nitriles under reflux conditions. A common method involves dissolving precursors in dimethyl sulfoxide (DMSO), followed by 18-hour reflux and subsequent crystallization using ethanol-water mixtures to achieve ~65% yield . Purity optimization requires careful control of reaction stoichiometry, solvent choice (e.g., absolute ethanol for reduced side reactions), and post-synthetic purification via recrystallization or column chromatography. Thermal stability during reflux (up to 218°C) must be monitored to avoid decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ester groups and oxadiazole ring structure.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and 1250–1100 cm1^{-1} (C-O ester vibrations) .
  • Mass spectrometry : Molecular ion peaks at m/z 212.21 (C9_9H12_{12}N2_2O4_4) to validate molecular weight . Cross-referencing with computational simulations (e.g., density functional theory) can resolve ambiguities in spectral assignments .

Q. How should this compound be stored to ensure long-term stability?

Store in sealed, light-resistant containers under dry conditions at room temperature. Degradation risks increase with exposure to moisture or oxidizers, as the compound’s ester groups are hydrolytically sensitive. Regular purity checks via HPLC or melting point analysis (55–58°C) are advised .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this oxadiazole?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s methodology integrates computational screening with experimental validation to identify optimal conditions for functionalizing the oxadiazole core (e.g., substituting ethyl groups with aryl or alkyl chains) . Machine learning models trained on reaction databases further accelerate derivative design .

Q. How can contradictory data in catalytic studies involving this compound be resolved?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:

  • Reproducing experiments with controlled variables (e.g., anhydrous solvents).
  • Kinetic profiling to identify rate-limiting steps.
  • Advanced characterization (e.g., X-ray crystallography of intermediates) . Cross-disciplinary collaboration with computational chemists can isolate confounding factors .

Q. What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?

The oxadiazole moiety acts as a ligand via nitrogen atoms, forming complexes with transition metals (e.g., Ni2+^{2+}) for catalytic or photoluminescent applications. For example, its dicarboxylate groups enable chelation in MOFs, enhancing porosity for gas storage. Structural analogs have shown promise in heterogeneous catalysis studies .

Methodological Considerations

Q. How can researchers safely handle this compound given its toxicity profile?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Emergency protocols: For eye exposure, rinse with water for 15 minutes (S26); for skin contact, wash with soap and water (S36) .
  • Monitor waste disposal to comply with EPA and ECHA regulations .

Q. What experimental design principles apply to scaling up synthesis without compromising yield?

  • Optimize heat and mass transfer using flow reactors or microwave-assisted synthesis.
  • Conduct sensitivity analyses to identify critical parameters (e.g., solvent volume, catalyst loading).
  • Leverage process simulation software (Aspen Plus, COMSOL) to predict bottlenecks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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